molecular formula C9H8O4 B8731971 7-Hydroxy-3-methoxyisobenzofuran-1(3H)-one CAS No. 89687-38-7

7-Hydroxy-3-methoxyisobenzofuran-1(3H)-one

Cat. No.: B8731971
CAS No.: 89687-38-7
M. Wt: 180.16 g/mol
InChI Key: JDICZELAXBTHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-3-methoxyisobenzofuran-1(3H)-one is an organic compound belonging to the class of isobenzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-methoxyisobenzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as phthalic anhydride and methanol.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts to facilitate the formation of the isobenzofuran ring.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques is common to meet the demands of commercial applications.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-methoxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-methoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxyisobenzofuran-1(3H)-one: Lacks the methoxy group, leading to different chemical properties.

    3-Methoxyisobenzofuran-1(3H)-one: Lacks the hydroxy group, affecting its reactivity and applications.

Properties

CAS No.

89687-38-7

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

7-hydroxy-3-methoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H8O4/c1-12-9-5-3-2-4-6(10)7(5)8(11)13-9/h2-4,9-10H,1H3

InChI Key

JDICZELAXBTHLX-UHFFFAOYSA-N

Canonical SMILES

COC1C2=C(C(=CC=C2)O)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

4 drops of concentrated sulfuric acid are added to a solution of 2.5 g of 3,7-dihydroxyphthalide (in the form of the crude product--see Examples 105 and 106) in 70 ml of methanol and, after the subsequent addition of 3 Å molecular sieve, the mixture is left to stand for approximately 16 hours. The mixture is then filtered and the filtrate is concentrated by evaporation. The crude product, 3 g of yellow oil, is purified by chromatography (flash-chromatography) on silica gel using ethyl acetate/n-hexane (3:7) to yield 1.9 g (70% of the theoretical yield) of 7-hydroxy-3-methoxy-phthalide in the form of reddish crystals, m.p. 77°-79° C. (after crystallisation from diethyl ether/n-hexane); IR spectrum (CHCl3): C=O 1745 cm-1.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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